Methyl 2-(2,3,4-trifluorophenyl)propanoate

Description

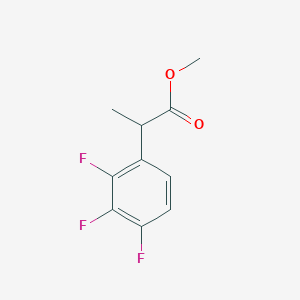

Methyl 2-(2,3,4-trifluorophenyl)propanoate is a fluorinated aromatic ester with a propanoate backbone. Its structure features a trifluorinated phenyl ring attached to the second carbon of the propanoate group, which is esterified with a methyl group. This compound is notable for its role in medicinal chemistry, particularly in the synthesis of acylthiourea derivatives with antimicrobial and antibiofilm properties . The fluorine atoms at the 2-, 3-, and 4-positions of the phenyl ring enhance its electronic and steric properties, influencing its biological activity and physicochemical stability.

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

methyl 2-(2,3,4-trifluorophenyl)propanoate |

InChI |

InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-4-7(11)9(13)8(6)12/h3-5H,1-2H3 |

InChI Key |

LSXWXTKHSAMXAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)F)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3,4-trifluorophenyl)propanoate typically involves the esterification of 2,3,4-trifluorophenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3,4-trifluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 2,3,4-trifluorophenylpropanoic acid.

Reduction: 2-(2,3,4-trifluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(2,3,4-trifluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylpropanoates

Key Structural and Functional Differences

The antimicrobial activity of Methyl 2-(2,3,4-trifluorophenyl)propanoate derivatives has been compared to analogs with varying halogen substituents (Cl, Br, I) on the phenyl ring. For example:

- 2,3-Dichlorophenyl analogs: These exhibit reduced antibiofilm activity against Pseudomonas aeruginosa compared to the trifluorinated derivative, likely due to decreased lipophilicity and weaker electron-withdrawing effects of chlorine .

- 2,4,5-Trifluorophenyl analogs : These show comparable activity to the 2,3,4-trifluoro variant but differ in spatial arrangement, leading to variations in target binding efficiency .

- Brominated analogs (e.g., 2,5-dibromophenyl) : Bromine’s larger atomic radius may hinder bacterial membrane penetration, resulting in lower potency against Staphylococcus aureus .

Data Table: Comparative Bioactivity

| Compound | Halogen Substituents | MIC (µg/mL) P. aeruginosa | MIC (µg/mL) S. aureus |

|---|---|---|---|

| This compound derivative | 2,3,4-F₃ | 8.2 | 6.5 |

| 2,3-Dichlorophenyl derivative | 2,3-Cl₂ | 32.1 | 25.4 |

| 2,4,5-Trifluorophenyl derivative | 2,4,5-F₃ | 9.8 | 7.1 |

| 2,5-Dibromophenyl derivative | 2,5-Br₂ | 64.0 | 48.3 |

Methoxy-Substituted Phenylpropanoates

Compounds such as 3-(4-Methoxyphenyl)propanoic acid () differ in substituent electronic properties. The methoxy group is electron-donating, reducing the compound’s acidity and altering its interaction with bacterial enzymes. These analogs generally exhibit weaker antimicrobial activity compared to fluorinated derivatives due to reduced membrane permeability and metabolic stability .

Physicochemical Comparison

| Property | This compound | 3-(4-Methoxyphenyl)propanoic Acid |

|---|---|---|

| Melting Point (°C) | Not reported | 98–100 (literature) |

| LogP (Predicted) | 2.8 | 1.5 |

| Biofilm Inhibition Efficiency | High (70–80% at 10 µg/mL) | Low (<20% at 10 µg/mL) |

Brominated and Hydroxylated Derivatives

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate () introduces bromine and hydroxyl groups, which increase molecular weight and polarity. Such modifications may enhance target specificity but reduce bioavailability.

Research Findings and Mechanistic Insights

- Fluorine’s Role : The 2,3,4-trifluoro substitution optimizes antimicrobial activity by balancing lipophilicity (for membrane penetration) and electronic effects (for enzyme inhibition) .

- Synergy with Other Groups : Combining fluorine with acylthiourea moieties (as in ) enhances antibiofilm effects, likely through disruption of quorum-sensing pathways .

- Limitations of Non-Fluorinated Analogs: Methoxy- and brominated derivatives suffer from metabolic degradation or poor target affinity, as evidenced by higher MIC values .

Notes

Synthesis and Characterization: this compound derivatives are synthesized via nucleophilic substitution and esterification, with purity confirmed by elemental analysis and NMR .

Clinical Relevance: Fluorinated derivatives show promise for treating biofilm-associated infections, whereas non-fluorinated analogs may require structural optimization for therapeutic use.

Contradictions in Data : lacks direct bioactivity data for methoxy-substituted compounds, necessitating caution in cross-study comparisons.

Biological Activity

Methyl 2-(2,3,4-trifluorophenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that significantly influences its chemical reactivity and biological interactions. The presence of multiple fluorine atoms enhances the compound's lipophilicity and electron-withdrawing capacity, which can affect binding affinities with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFO₂ |

| Molecular Weight | 250.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds containing trifluoromethyl groups often exhibit enhanced binding affinity due to their ability to form strong interactions through hydrophobic effects and polarizability.

Target Interactions

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and various kinases, suggesting that this compound may also act as an inhibitor in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, potentially influencing processes such as cell growth and apoptosis.

Biological Activity Studies

Recent studies have highlighted the potential pharmacological applications of this compound. Below are key findings from various research efforts:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an IC value of 5.2 μg/mL against Chlamydia, showcasing the potential for developing new antimicrobial agents based on this scaffold .

- Anticancer Properties : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic factors.

- Case Study - Selective Androgen Receptor Modulators (SARMs) : A study involving structurally similar compounds found that modifications to the trifluoromethyl group significantly affected binding affinity to androgen receptors. This suggests that this compound could be explored for its potential as a SARM .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

The study concluded that the trifluoromethyl substitution is crucial for enhancing antibacterial activity .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed that it effectively reduced cell viability in several cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

This study emphasized the need for further exploration into the mechanisms by which this compound induces apoptosis in these cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.